![molecular formula C9H15NO2 B6296567 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 90608-79-0](/img/structure/B6296567.png)

8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

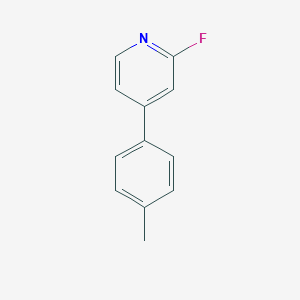

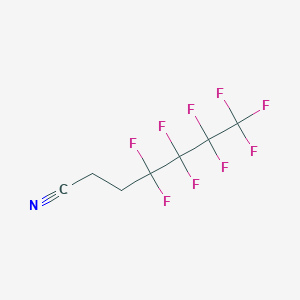

The synthesis of tropane derivatives, which includes 3-Tropanecarboxylic acid, has been discussed in various studies . The bicyclic ring of the tropane moiety forms the base of these alkaloids . The chapter provides routes to previous methods for synthesizing tropane-2-yl derivatives as well as new routes to synthesize 2-(p-toluenesulphonyl) tropane-2-ene .Molecular Structure Analysis

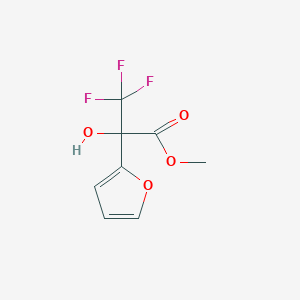

The molecular structure of 3-Tropanecarboxylic acid is influenced by the strength of the acid or base. The strengths of acids and bases vary over many orders of magnitude . The structural and electronic factors that control the acidity or basicity of a molecule are important .Chemical Reactions Analysis

Carboxylic acids, including 3-Tropanecarboxylic acid, have reactions that belong to one of four principal classes, depending on the point in the molecule where the reaction occurs . These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical and Chemical Properties Analysis

3-Tropanecarboxylic acid has a molecular formula of C9H15NO2 and an average mass of 169.221 Da . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis and Configuration Analysis : The isomers of 3-aminotropane-3-carboxylic acid were synthesized and analyzed using hydrolysis, X-ray crystallography, and NMR. The study focused on determining configurations and hydrolysis rates to understand the influence of the amino group's position (Trigo et al., 1980).

Biochemical Studies

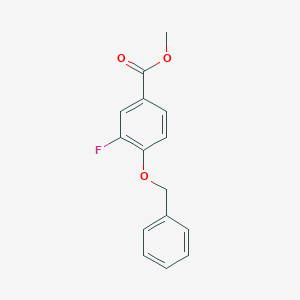

- Binding Properties and Biological Transport : 3β-(3',4'-Disubstituted phenyl)tropane-2-carboxylic acid methyl esters have been synthesized and analyzed for their binding potency to monoamine transporters, providing insights into biological transport and inhibitory actions (Carroll et al., 2005).

- Structural and Conformational Analysis : A study on 3β-acyloxytropan-3α-carboxylic acid hydrochlorides focused on structural, conformational, and biochemical aspects. The research included NMR spectroscopy and X-ray diffraction, contributing to a deeper understanding of the compound's biological activity (Burgos et al., 1992).

Neurochemical Research

- Acetylcholine Receptor Affinity : Diol di-(tropane-3α-carboxylate) esters were synthesized to study their inhibition capabilities on nicotinic acetylcholine receptors, providing valuable data for neurochemical research and potential therapeutic applications (Zhang et al., 2007).

Metabolic Engineering

- Production of Amino Acids : Metabolic engineering of Escherichia coli for the production of 3-aminopropionic acid (3-AP), a derivative of 3-tropanecarboxylic acid, highlights the compound's relevance in manufacturing important platform chemicals like acrylamide and acrylonitrile (Song et al., 2015).

Pharmaceutical Research

- Antinociceptive and Cognition Enhancing Activity : Research on alpha-tropanyl esters of carboxylic acids, related to 3-tropanecarboxylic acid, focused on synthesizing analogs with potent antinociceptive and cognition enhancing activity, offering potential in pharmaceutical applications (Scapecchi et al., 1998).

Orientations Futures

While specific future directions for 3-Tropanecarboxylic acid are not available in the search results, carboxylic acids, in general, have been identified as suitable platform chemicals for a growing carbohydrate-based economy . This suggests potential future directions for the development and application of 3-Tropanecarboxylic acid.

Mécanisme D'action

Target of Action

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities

Mode of Action

The exact mode of action of 8-Methyl-8-azabicyclo[32It’s worth noting that tropane alkaloids, which share a similar structure, are known to interact with various biological targets .

Biochemical Pathways

The specific biochemical pathways affected by 8-Methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to influence a variety of biological pathways .

Result of Action

The molecular and cellular effects of 8-Methyl-8-azabicyclo[32It’s worth noting that compounds with a similar structure have shown nematicidal activities .

Propriétés

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-10-7-2-3-8(10)5-6(4-7)9(11)12/h6-8H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUDDOTVLVEKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920287 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90608-79-0 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

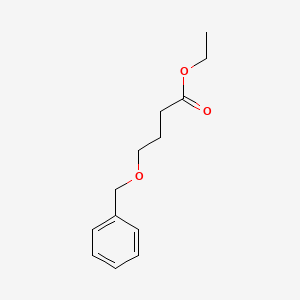

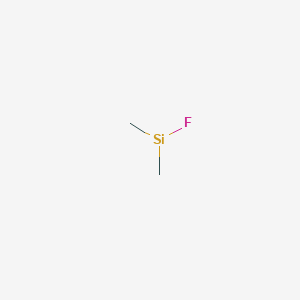

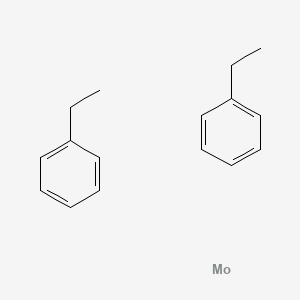

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

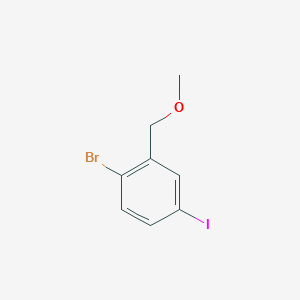

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

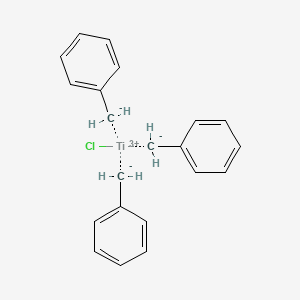

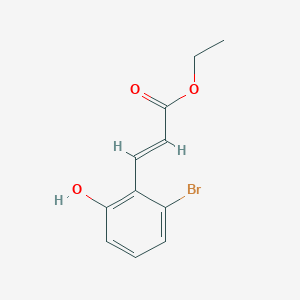

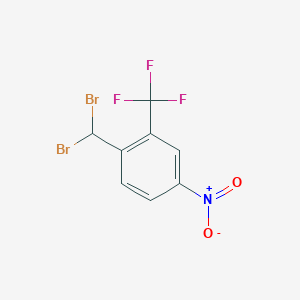

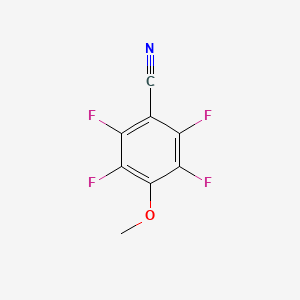

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.